N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, also known as (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, is a compound with significant relevance in medicinal chemistry. It is classified as a pyrazine derivative and is recognized for its structural similarity to certain proteasome inhibitors, particularly bortezomib, which is used in the treatment of multiple myeloma and other cancers. The compound's chemical formula is , with a molar mass of 270.29 g/mol and a CAS number of 289472-80-6 .
The synthesis of N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide can be approached through several methods, typically involving the reaction of appropriate amines and carboxylic acids under controlled conditions. A common synthetic route includes:
Technical details regarding temperature, solvent choice (such as dimethyl sulfoxide or ethanol), and reaction times are crucial for optimizing yield and purity .
The molecular structure of N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide features a pyrazine ring substituted with a carboxamide group. Key structural data include:
The compound's structure can be represented using various chemical notation systems, including SMILES notation: CC(C(=O)N)C(=O)N1=C(N=C(C=C1)C(=O)N)C(Cc2ccccc2)=O.
N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide participates in several chemical reactions typical for amides and heterocycles:
The mechanism of action for N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is closely related to its role as a proteasome inhibitor. By inhibiting the proteasome's activity, it disrupts protein degradation pathways within cells:
Key physical and chemical properties of N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide include:
| Property | Value |
|---|---|
| Molecular Weight | 270.29 g/mol |
| Melting Point | 168 - 170 °C |
| Density | 1.280 g/cm³ (predicted) |
| Solubility | Slightly soluble in DMSO, ethanol, methanol |
| pKa | 11.92 (predicted) |
| Appearance | White to off-white solid |
These properties suggest that the compound has moderate stability under standard conditions but may require specific handling due to its solubility characteristics .
N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide has important applications in scientific research:
The pyrazine-carboxamide moiety constitutes a pharmacologically critical domain in N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide (CAS 289472-80-6), governing both target engagement and molecular stability. This heteroaromatic system adopts a planar configuration stabilized by resonance delocalization across the nitrogen-rich ring and adjacent carboxamide group. X-ray crystallographic analyses reveal a consistent dihedral angle of 25-30° between the pyrazine plane and the carboxamide group, permitting partial conjugation while accommodating steric requirements of the adjacent chiral substituent [4] [10].
Hydrogen bonding patterns dominate the conformational behavior: the carboxamide's carbonyl oxygen acts as a hydrogen bond acceptor (C=O···H-N), while the amide proton serves as a hydrogen bond donor (N-H···N). This dual functionality facilitates dimerization in crystalline states and mediates solvent interactions in solution. Intramolecularly, the amide proton forms a weak hydrogen bond (2.9 Å) with the ortho nitrogen (N1) of the pyrazine ring, creating a pseudo-cyclic structure that enhances rigidity [4].
Table 1: Key Conformational Parameters of the Pyrazine-Carboxamide Core
| Parameter | Value | Experimental Method |
|---|---|---|
| Pyrazine-C(O)NH dihedral angle | 25-30° | X-ray crystallography |
| C=O bond length | 1.230 Å | X-ray diffraction |
| C-N bond length | 1.340 Å | X-ray diffraction |
| N-H···Npyrazine distance | 2.85-2.95 Å | Neutron diffraction |
Solvent-induced conformational changes are particularly pronounced in protic environments. Nuclear magnetic resonance (NMR) studies in DMSO-d6 demonstrate rapid exchange of the carboxamide proton (δ 10.8 ppm) and significant chemical shift modulation of pyrazine protons (H3, H5, H6), indicating solvent competition for hydrogen bonding sites. This dynamic equilibrium between closed and open conformations influences proteasome binding kinetics, as the bioactive conformation requires displacement of solvent molecules from the carboxamide moiety [5] [10].
The chiral center at Cα of the (S)-1-amino-1-oxo-3-phenylpropan-2-yl side chain dictates three-dimensional orientation and biological activity. Crystallographic data confirms an absolute (S)-configuration with Rogers' R-factor > 0.92, establishing the spatial arrangement of pharmacophoric elements. The substituent adopts a staggered conformation where the phenyl group orients perpendicular to the carboxamide plane, minimizing steric clash with the pyrazine ring while maximizing conjugation between the benzyl moiety and adjacent carbonyl [4] [7].
Electronic distributions reveal significant polarization gradients: the electron-withdrawing carboxamide group creates a δ+ charge at Cα (Mulliken charge +0.18), enhancing hydrogen bond donation capacity. Conversely, the phenyl ring exhibits moderate δ- character (-0.12) at the para position. This charge separation establishes a dipole moment of 4.2 Debye along the Cβ-Cα-N axis, facilitating electrostatic complementarity with proteasomal binding pockets [5] [10].
Table 2: Stereoelectronic Impact of Chiral Center Configuration
| Parameter | (S)-Configuration | (R)-Configuration |
|---|---|---|
| Cα-NH₂ bond length | 1.325 Å | 1.332 Å |
| Φ (N-Cα-Cβ-Cphenyl) torsion | -65° | +178° |
| Ψ (O=C-N-Cα) torsion | -15° | -162° |
| Calculated dipole moment (gas) | 4.2 Debye | 3.7 Debye |
The (S)-configuration enables optimal binding pharmacophore geometry: the primary amide (NH₂) projects axially toward solvent-exposed regions, while the phenyl group occupies a hydrophobic cleft. Substitution studies demonstrate that replacing the phenyl with aliphatic groups (e.g., cyclohexyl) reduces binding affinity by 15-fold, underscoring the importance of aromatic π-stacking interactions. Additionally, the methylene linker (Cβ) provides torsional flexibility (±30° oscillation observed in MD simulations), allowing adaptation to conformational changes in the target protease [5] [7]. Orthosteric activation mechanisms in mycobacterial ClpP1P2 complexes depend critically on this stereochemistry, where sub-stoichiometric binding induces allosteric transitions enabling chaperone recruitment [5].
N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide serves as both a synthetic precursor and metabolic derivative of bortezomib (Velcade®), differing exclusively at the C-terminal moiety where bortezomib contains a boronic acid instead of a primary carboxamide. This seemingly minor modification profoundly alters proteasomal binding kinetics: while bortezomib forms reversible covalent bonds with the catalytic threonine (β5 subunit), the carboxamide analogue engages primarily through hydrogen bonding and electrostatic interactions, reducing inhibitory potency but retaining binding specificity [4] [5].
Comparative crystallographic analyses reveal that the primary carboxamide maintains 85% spatial overlap with bortezomib's boronic acid group in the proteasome's S1 pocket. However, absence of the electrophilic boron eliminates covalent adduct formation, shortening residence time from hours (bortezomib) to minutes (carboxamide analogue). This mechanistic distinction underlies its classification as a non-covalent orthosteric activator in Mycobacterium tuberculosis Clp protease systems at sub-stoichiometric concentrations [5].
Table 3: Structural and Functional Comparison with Key Analogues
| Compound | R Group | Proteasome IC50 | ClpP Activation | Structural Features |
|---|---|---|---|---|
| N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide | -CONH₂ | >50 μM | 5 μM (EC50) | Non-covalent binder; H-bond network |
| Bortezomib | -B(OH)CH₃ | 6 nM | Inhibitor | Covalent binder; boronate ester |
| (S)-N-(1-Formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide | -NHC(O)H | >100 μM | Not reported | Formyl cap; reduced H-bond capacity |
| N-(1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide | -NHC(O)CH(OH)CH(CH₃)₂ | >10 μM | Not reported | Hydrophobic extension; chiral alcohol |
Notable analogues include the formamido derivative (CAS not assigned), where the primary amide is replaced by -NHC(O)H. This modification increases rotational freedom (ΔGrot ‡ = 3.2 kcal/mol vs. 5.1 kcal/mol in primary amide) but eliminates one hydrogen bond donor, reducing proteasomal binding affinity by 10-fold. The hydroxyamino variant (CAS 2747958-64-9) extends the C-terminus with a chiral hydroxymethylbutyl group, introducing additional steric bulk that impedes entry into the proteasome's catalytic cleft while potentially creating new interaction surfaces for non-proteasomal targets [3] [6] [8].
Natural product analogues like epoxomicin and lactacystin demonstrate divergent structural strategies for proteasome inhibition: epoxomicin employs an epoxyketone warhead forming a dual covalent adduct with catalytic residues, while lactacystin utilizes a thioester moiety for irreversible acylation. Unlike these complex natural scaffolds, the carboxamide analogue exemplifies a minimalist design optimized for hydrogen bond complementarity rather than covalent modification, explaining its unique activation profile in bacterial proteolytic systems [2] [5].
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